molecular formula C14H27N4O11P2+ B072985 Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester CAS No. 1256-10-6

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

Cat. No. B072985
CAS RN: 1256-10-6
M. Wt: 489.33 g/mol
InChI Key: RZZPDXZPRHQOCG-OJAKKHQRSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods. One common method involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose using yeast as a biocatalyst. The process includes extraction and separation with active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier . Another method involves adding oxalic acid into a chlorination calcium water solution, reacting with cytidine monophosphate under the action of triphosgene, and subsequently purifying the citicoline sodium by using a recrystallization method .

Industrial Production Methods: Industrial production of citicoline often involves enzymatic synthesis, where cytidine triphosphate and phosphorylcholine are biosynthesized into citicoline sodium. This method is preferred due to its higher yield and purity compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Citicoline undergoes various chemical reactions, including hydrolysis and phosphorylation. When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. These components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase .

Common Reagents and Conditions: Common reagents used in the synthesis of citicoline include cytidine monophosphate, phosphorylcholine, and triphosgene. The reactions typically occur under mild conditions with the use of biocatalysts such as yeast .

Major Products Formed: The major products formed from the reactions involving citicoline include choline and cytidine, which are essential for the synthesis of phosphatidylcholine, a crucial component of cell membranes .

properties

CAS RN

1256-10-6

Molecular Formula

C14H27N4O11P2+

Molecular Weight

489.33 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1

InChI Key

RZZPDXZPRHQOCG-OJAKKHQRSA-O

Isomeric SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

SMILES

C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

physical_description

Solid

Origin of Product

United States

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